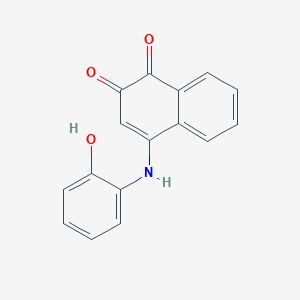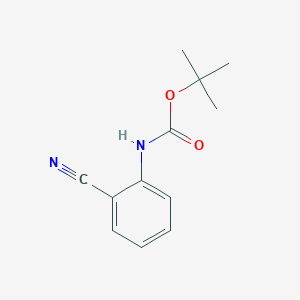![molecular formula C34H27P B061724 (S)-[(2'-Methyl[1,1'-binaphthalen]-2-yl)methyl]diphenyl-phosphine CAS No. 175648-45-0](/img/structure/B61724.png)
(S)-[(2'-Methyl[1,1'-binaphthalen]-2-yl)methyl]diphenyl-phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane is a complex organic compound with the molecular formula C34H27P and a molecular weight of 466.5 g/mol. This compound is characterized by its unique structure, which includes two naphthalene rings and a diphenylphosphane group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the naphthalene derivatives, followed by the introduction of the diphenylphosphane group. The reaction conditions usually require the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It is used in the study of biological systems and molecular interactions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials and chemical intermediates
Wirkmechanismus
The mechanism of action of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and properties of the metal center, leading to various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane can be compared with other similar compounds, such as:
4,4’-Difluorobenzophenone: This compound is used as a precursor to high-performance polymers like PEEK.
Other naphthalene derivatives: These compounds share structural similarities but may have different functional groups and reactivity. The uniqueness of [1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane lies in its specific combination of naphthalene rings and diphenylphosphane group, which imparts distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
175648-45-0 |
|---|---|
Molekularformel |
C34H27P |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
[1-(2-methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane |
InChI |
InChI=1S/C34H27P/c1-25-20-21-26-12-8-10-18-31(26)33(25)34-28(23-22-27-13-9-11-19-32(27)34)24-35(29-14-4-2-5-15-29)30-16-6-3-7-17-30/h2-23H,24H2,1H3 |
InChI-Schlüssel |
JKNVWQAMGWXTBP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CP(C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CP(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)




![3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide](/img/structure/B61676.png)


